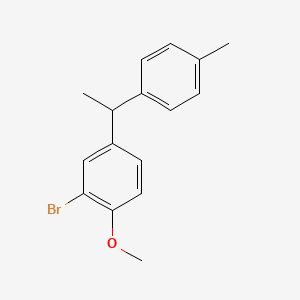![molecular formula C15H16N2O B14019148 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol CAS No. 24776-53-2](/img/structure/B14019148.png)
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol is an organic compound with the molecular formula C15H16N2O It is a derivative of phenol and contains a dimethylamino group, which is known for its electron-donating properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-aminophenol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating dimethylamino group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol involves its interaction with various molecular targets. The dimethylamino group can donate electrons, facilitating interactions with electron-deficient sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form hydrogen bonds with biological targets also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)phenol: A simpler analog with similar electron-donating properties.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol.
N,N-Dimethyl-3-aminophenol: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a phenol group and an imine linkage, which imparts distinct chemical reactivity and biological activity. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
24776-53-2 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-[[4-(dimethylamino)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-8-6-13(7-9-14)16-11-12-4-3-5-15(18)10-12/h3-11,18H,1-2H3 |
InChI-Schlüssel |
CPGYWDQZJLTZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)
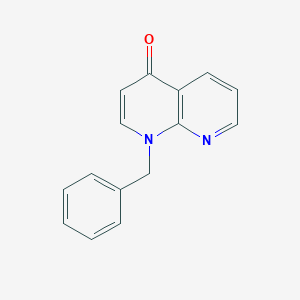
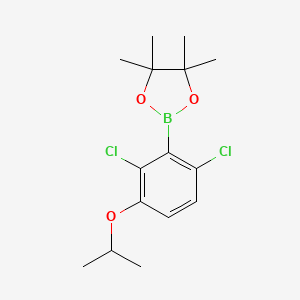
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
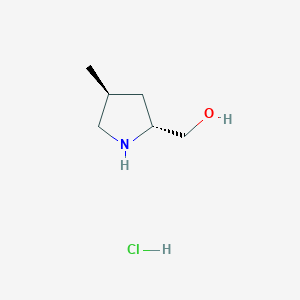
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)
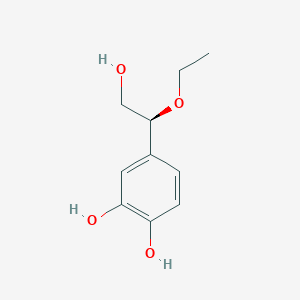
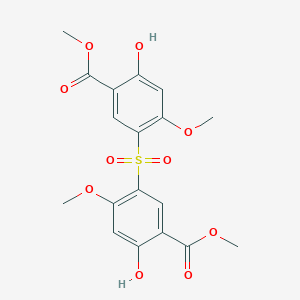

![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)

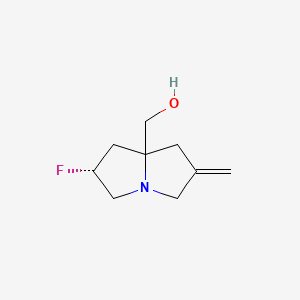
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
